molecular formula C9H7ClF3NO B12451707 1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone

1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone

Cat. No.: B12451707
M. Wt: 237.60 g/mol
InChI Key: SGLHLKJMNGSVBA-UHFFFAOYSA-N
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Description

1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H7ClF3NO. It is a solid at room temperature and is known for its unique chemical properties due to the presence of trifluoromethyl and amino groups on the aromatic ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone typically involves the reaction of 4-amino-5-chloro-2-(trifluoromethyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino and chloro groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with a similar trifluoromethyl group but lacks the amino and ethanone functionalities.

    5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: A compound with similar aromatic substitution patterns but different functional groups.

Uniqueness

1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone is unique due to the combination of its trifluoromethyl, amino, and ethanone groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7ClF3NO/c1-4(15)5-2-7(10)8(14)3-6(5)9(11,12)13/h2-3H,14H2,1H3

InChI Key

SGLHLKJMNGSVBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1C(F)(F)F)N)Cl

Origin of Product

United States

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